molecular formula C8H3Cl3F2O2 B1411284 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride CAS No. 1805124-99-5

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411284
CAS No.: 1805124-99-5
M. Wt: 275.5 g/mol
InChI Key: ZOYPNOSPWLMOQO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is an organochlorine compound with the molecular formula C8H3Cl3F2O2 and a molecular weight of 275.5 g/mol. This compound is widely used in scientific experiments due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoromethoxy reagents under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with difluoromethoxy compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl group reacts with nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical syntheses and research applications .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoyl chloride: Similar in structure but lacks the difluoromethoxy group.

    4-Difluoromethoxybenzoyl chloride: Similar but lacks the dichloro substitution on the benzene ring.

Uniqueness

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(10)6(4)15-8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYPNOSPWLMOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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